Pyridine methanesulfonate
Overview
Description
Scientific Research Applications
Catalytic Applications
- Bio-renewable Catalysis : Nicotinium methane sulfonate (NMS), derived from pyridine methanesulfonate, acts as a bio-renewable protic ionic liquid and bi-functional catalyst. It shows excellent catalytic activity in the one-pot synthesis of 2-amino-3-cyanopyridines, offering a nature-based, recyclable, and reusable option for synthesis processes (Tamaddon & Azadi, 2018).
Material Science and Structural Analysis
- Crystal Structure and Phase Transition : Pyridinium methanesulfonate's crystal structure and phase transition behavior have been studied using thermal analysis, X-ray diffraction, and vibrational spectroscopy. This compound undergoes a reversible solid-solid phase transition, offering insights into its unique dynamical properties (Jesariew & Ilczyszyn, 2017).
Electrochemistry
- Electrochemical Applications : Pyridinium methanesulfonate has been explored as an electrolyte component in high-density electrochemical double-layer capacitors. This includes studies on its compatibility with activated carbon electrode materials and performance in supercapacitor applications (Anouti et al., 2012).
Organic Synthesis
- Functionalized Pyridine Derivatives : The compound has been used in the synthesis of various functionalized pyridine derivatives. Methanesulfonic acid, closely related to pyridine methanesulfonate, has been utilized to promote reactions yielding diverse pyridine-based compounds (Chen, Hu, & Peng, 2016).
Catalysis in Solid State Chemistry
- Sulfonic Functionalization in Silica : Pyridine methanesulfonate-related research includes novel methods for anchoring methanesulfonic acid in silica matrices, enhancing catalytic activities and offering environmental benefits (Liu, Yao, & Shi, 2016).
Chemical Synthesis
- Synthesis of Pyridonyl Alcohols : Research into the synthesis of 2-pyridonyl alcohols has shown the significant effect of methanesulfonic acid on reaction progression, highlighting the potential of pyridine methanesulfonate in facilitating chemical reactions (Karatavuk, 2021).
Safety And Hazards
Pyridine methanesulfonate is considered hazardous. It is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
methanesulfonic acid;pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CH4O3S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTAPEIEHGWKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466458 | |
Record name | Pyridine methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine methanesulfonate | |
CAS RN |
39879-60-2 | |
Record name | Pyridine methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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